Cas no 1494714-54-3 (4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine)

4-(3-ブロモ-4-フルオロフェニル)-2,6-ジクロロピリミジンは、高度に官能基化されたピリミジン誘導体であり、有機合成や医薬品中間体としての応用が期待される化合物です。臭素とフッ素のハロゲン置換基、および2つの塩素原子を有するため、選択的なクロスカップリング反応や逐次的な置換反応に適した反応性を示します。特に、パラ位のフッ素原子は電子求引性により芳香環の反応性を調整し、ブロモ基は鈴木-宮浦カップリングなどのパラジウム触媒反応に利用可能です。結晶性が高く、精製が容易な点も特徴です。医薬品開発における骨格構築や材料科学分野での利用が注目されています。

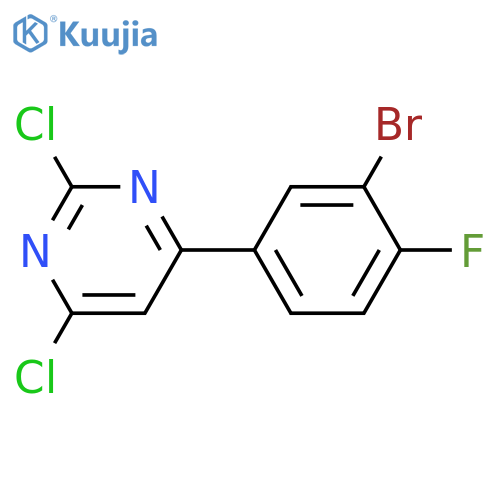

1494714-54-3 structure

商品名:4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine

-

- インチ: 1S/C10H4BrCl2FN2/c11-6-3-5(1-2-7(6)14)8-4-9(12)16-10(13)15-8/h1-4H

- InChIKey: BGEHRXVGRZJABU-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC(Cl)=CC(C2=CC=C(F)C(Br)=C2)=N1

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1721934-10.0g |

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine |

1494714-54-3 | 95% | 10.0g |

$3500.0 | 2023-07-10 | |

| Enamine | EN300-1721934-2.5g |

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine |

1494714-54-3 | 95% | 2.5g |

$1594.0 | 2023-09-20 | |

| Enamine | EN300-1721934-0.5g |

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine |

1494714-54-3 | 95% | 0.5g |

$636.0 | 2023-09-20 | |

| Aaron | AR01DW3A-5g |

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine |

1494714-54-3 | 95% | 5g |

$3270.00 | 2023-12-16 | |

| Enamine | EN300-1721934-10g |

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine |

1494714-54-3 | 95% | 10g |

$3500.0 | 2023-09-20 | |

| Aaron | AR01DW3A-50mg |

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine |

1494714-54-3 | 95% | 50mg |

$284.00 | 2025-02-09 | |

| 1PlusChem | 1P01DVUY-100mg |

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine |

1494714-54-3 | 95% | 100mg |

$399.00 | 2024-06-20 | |

| 1PlusChem | 1P01DVUY-2.5g |

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine |

1494714-54-3 | 95% | 2.5g |

$2032.00 | 2024-06-20 | |

| 1PlusChem | 1P01DVUY-250mg |

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine |

1494714-54-3 | 95% | 250mg |

$560.00 | 2024-06-20 | |

| Enamine | EN300-1721934-0.05g |

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine |

1494714-54-3 | 95% | 0.05g |

$188.0 | 2023-09-20 |

4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Xiaodan Ouyang,Yaping Cha,Wen Li,Chaoyi Zhu,Muzi Zhu,Shuang Li,Min Zhuo,Shaobin Huang,Jianjun Li RSC Adv., 2019,9, 30171-30181

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

1494714-54-3 (4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine) 関連製品

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量